

"Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate*

Cat. No.: B057451

[Get Quote](#)

An In-depth Technical Guide on **Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate**

This guide provides a detailed overview of the molecular structure and weight of **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate**, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate is a hydrazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a propan-2-ylidene moiety. The structural arrangement of this molecule is key to its chemical reactivity and utility in synthetic chemistry.

Structural Formula

The chemical structure of **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** is as follows:

The molecule features a central hydrazine core. One nitrogen atom is acylated with a tert-butoxycarbonyl group, and the other is condensed with acetone to form a hydrazone.

Key Identifiers

For unambiguous identification, several standard chemical identifiers are used:

- SMILES Code: C/C(C)=N\NC(OC(C)(C)C)=O
- CAS Number: 16689-34-2[\[1\]](#)
- MDL Number: MFCD07636643

Quantitative Molecular Data

A summary of the key quantitative data for **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C8H16N2O2	
Molecular Weight	172.23 g/mol	

Experimental Protocols

The determination of the molecular structure and weight of a compound like **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** typically involves a combination of spectroscopic and analytical techniques. While specific experimental records for this molecule are proprietary to the performing laboratories, the general methodologies are outlined below.

Mass Spectrometry

Objective: To determine the molecular weight of the compound.

Methodology:

- A sample of the compound is introduced into a mass spectrometer.
- The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
- The resulting ions are separated based on their mass-to-charge ratio (m/z).

- A detector measures the abundance of each ion, generating a mass spectrum. The molecular ion peak ($[M]^+$ or $[M+H]^+$) will correspond to the molecular weight of the compound.

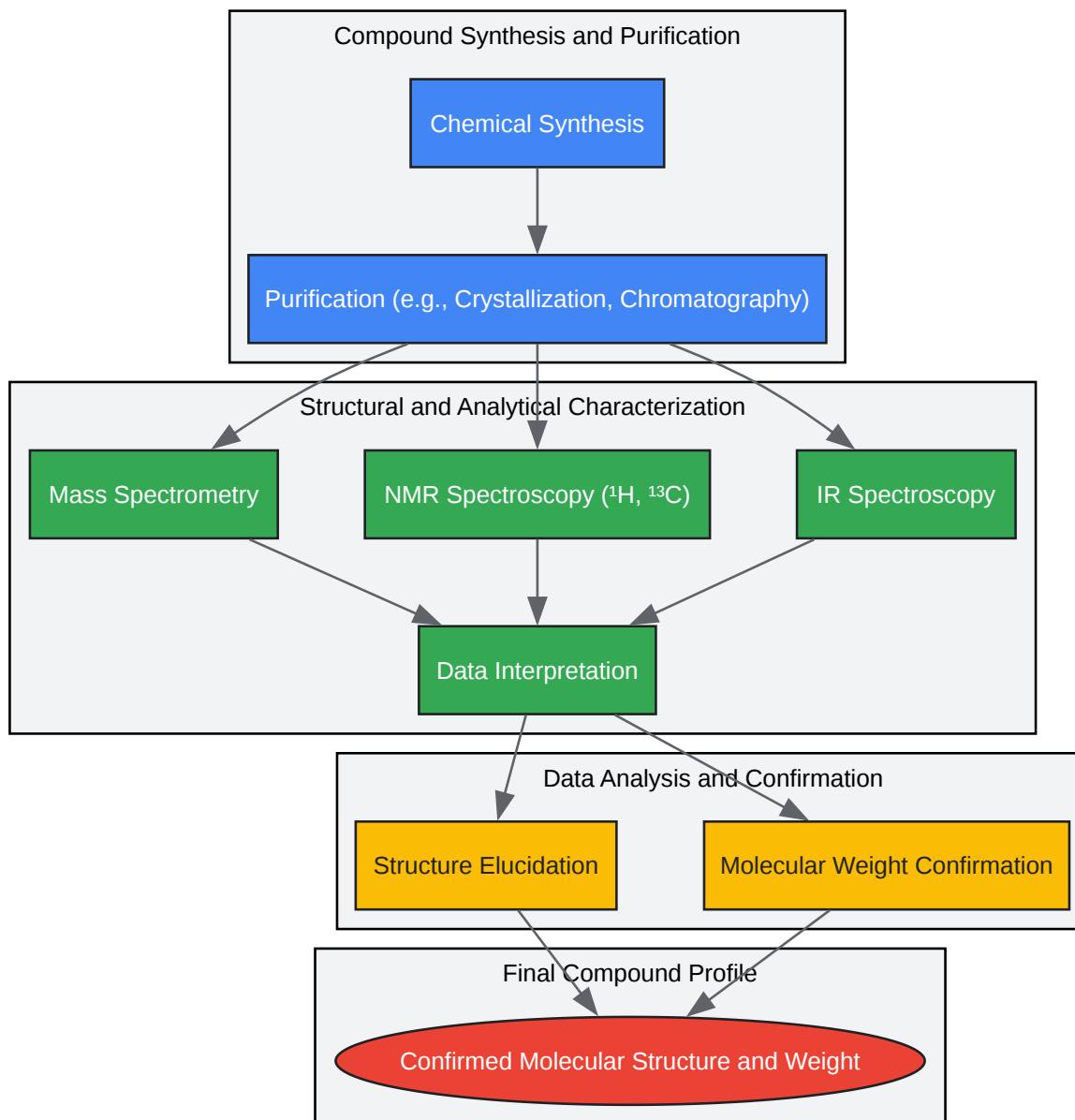
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Methodology:

- A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl_3).
- The sample is placed in a strong magnetic field within an NMR spectrometer.
- The sample is irradiated with radiofrequency pulses.
- The absorption of energy by the atomic nuclei is detected and plotted as a spectrum.
- The chemical shifts, integration, and splitting patterns of the peaks in the spectrum provide detailed information about the connectivity and arrangement of atoms in the molecule.

Infrared (IR) Spectroscopy


Objective: To identify the functional groups present in the molecule.

Methodology:

- A sample of the compound is placed in the path of an infrared beam.
- The absorption of infrared radiation by the sample is measured at different wavelengths.
- The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds and functional groups (e.g., C=O , N-H , C-N).

Visualization of Workflow

The logical flow for the characterization of a chemical compound such as **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the Characterization of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 2-(Propan-2-ylidene)hydrazine-1-carboxylate | 16689-34-2 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- To cite this document: BenchChem. ["Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057451#tert-butyl-2-propan-2-ylidene-hydrazinecarboxylate-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com